N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, which is further substituted with dichloro groups. The compound also contains a propanamide moiety linked to a trimethoxyphenyl group. This unique structure endows the compound with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 5,6-dichloropyridine with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonylated pyridine with 3-(3,4,5-trimethoxyphenyl)propanamide under appropriate reaction conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide
- N-[(5,6-difluoropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide
- N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4-dimethoxyphenyl)propanamide
Uniqueness
N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide is unique due to the presence of both dichloro and trimethoxy groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5,6-dichloropyridin-3-yl)sulfonyl-3-(3,4,5-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O6S/c1-25-13-6-10(7-14(26-2)16(13)27-3)4-5-15(22)21-28(23,24)11-8-12(18)17(19)20-9-11/h6-9H,4-5H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNURMVYXFANFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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